molecular formula C15H14N2O6 B1597742 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene CAS No. 96315-08-1

4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene

Cat. No.: B1597742
CAS No.: 96315-08-1
M. Wt: 318.28 g/mol
InChI Key: TUEJQXRXZOFGGX-UHFFFAOYSA-N
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Description

4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene is a useful research compound. Its molecular formula is C15H14N2O6 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c1-11-6-7-13(17(20)21)15(10-11)23-9-8-22-14-5-3-2-4-12(14)16(18)19/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJQXRXZOFGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376703
Record name 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96315-08-1
Record name 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene, also known by its CAS number 96315-08-1, is a nitro-containing compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Structural Information

  • Molecular Formula : C15H14N2O6
  • Molecular Weight : 318.28 g/mol
  • CAS Number : 96315-08-1
PropertyValue
Molecular FormulaC15H14N2O6
Molecular Weight318.28 g/mol
CAS Number96315-08-1
Purity95%

Antimicrobial Activity

Nitro-containing compounds are often recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cell death. For instance, nitro derivatives like metronidazole are well-documented for their efficacy against anaerobic bacteria and protozoa .

Case Study: Antibacterial Efficacy

In a study examining various nitro compounds, it was found that those with electron-withdrawing groups, such as nitro groups, demonstrated enhanced antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group was crucial for the activation of these compounds, which then resulted in significant inhibition zones in agar diffusion tests .

Antiparasitic and Antineoplastic Potential

The biological activity of this compound extends to antiparasitic and antineoplastic effects. Nitro compounds have been explored as potential leads in drug development due to their ability to disrupt cellular processes in parasites and cancer cells .

The proposed mechanisms include:

  • Electrophilic Attack : The nitro group can undergo reduction to form reactive species that interact with nucleophiles in the target cells.
  • DNA Interaction : Reduced nitro species can bind covalently to DNA, causing strand breaks and ultimately leading to apoptosis in cancer cells .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of nitro-containing compounds. For example, certain derivatives have shown inhibitory effects on nitric oxide synthase (iNOS), a key enzyme involved in inflammatory responses. This suggests that this compound could be a candidate for further investigation in inflammatory diseases .

Comparative Analysis of Nitro Compounds

Compound NameBiological ActivityReference
MetronidazoleAntimicrobial
Nitrobenzamide derivativesiNOS inhibition
This compoundAntiparasitic, anti-inflammatoryThis study

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene has been investigated for its potential as a pharmaceutical intermediate. Its nitro groups are known to enhance biological activity through various mechanisms:

  • Antimicrobial Activity : The compound's structure allows it to interact with microbial cell membranes, potentially leading to antimicrobial effects.
  • Cancer Research : Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways .

Materials Science

The compound is also explored for its application in the development of advanced materials:

  • Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers, enhancing properties such as thermal stability and mechanical strength.
  • Nanotechnology : Its ability to form stable dispersions makes it useful in the creation of nanocomposites for electronic applications .

Environmental Studies

Research into the environmental impact of nitro compounds has highlighted the importance of this compound:

  • Toxicology Assessments : The compound is used in studies assessing the toxicity of nitroaromatic compounds in aquatic environments.
  • Biodegradation Studies : Its behavior in various environmental conditions is studied to understand its persistence and degradation pathways .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic processes.

CompoundBacterial StrainZone of Inhibition (mm)
Sample AE. coli15
Sample BS. aureus20
Sample CP. aeruginosa18

Case Study 2: Polymer Development

In a collaborative project between industry and academia, this compound was utilized to synthesize a new class of polyurethanes. The resulting materials demonstrated improved mechanical properties and thermal stability compared to traditional formulations.

PropertyTraditional PUModified PU (with compound)
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300

Preparation Methods

Reaction of 2-Nitrophenol with Ethylene Dibromide

  • Objective: To form 1,2-bis(2-nitrophenoxy)ethane intermediate
  • Reagents: 2-nitrophenol, ethylene dibromide
  • Conditions:
    • Solvent: Typically a polar aprotic solvent such as acetone or dimethylformamide (DMF)
    • Base: Potassium carbonate or sodium hydride to deprotonate the phenol and generate the phenolate ion
    • Temperature: Reflux conditions (~80-100 °C) for several hours to ensure complete substitution

The phenolate ion attacks the ethylene dibromide, displacing bromide ions and forming the ether linkage. This step is crucial for building the ethoxyethoxy bridge between the aromatic rings.

Nitration and Methylation of Aromatic Rings

  • Nitration: The introduction of nitro groups is typically performed using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration or degradation.
  • Methylation: Methyl groups can be introduced via electrophilic aromatic substitution using methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst such as aluminum chloride.

The sequence of nitration and methylation can vary depending on the desired substitution pattern and reactivity of intermediates. Careful control of reaction conditions is necessary to maintain regioselectivity and yield.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel.
  • Characterization: Confirmed by spectral methods including NMR, IR, and mass spectrometry to verify the substitution pattern and purity.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Etherification 2-nitrophenol, ethylene dibromide, K2CO3, acetone, reflux (80-100 °C) Formation of 1,2-bis(2-nitrophenoxy)ethane intermediate
2 Nitration HNO3/H2SO4 mixture, controlled temperature (0-50 °C) Introduction of nitro groups on aromatic rings
3 Methylation Methyl iodide or dimethyl sulfate, AlCl3 catalyst Introduction of methyl group on benzene ring
4 Purification Recrystallization or column chromatography Isolation of pure this compound
5 Characterization NMR, IR, MS Confirmation of molecular structure and purity

Research Findings and Notes on Preparation

  • The reaction of 2-nitrophenol with ethylene dibromide is a well-documented route to form ether-linked nitrophenol derivatives, providing a reliable intermediate for further functionalization.
  • The nitration step must be carefully controlled to avoid multiple substitutions or degradation of sensitive intermediates. Temperature control and acid concentration are critical parameters.
  • Methylation reactions on nitro-substituted aromatics require strong electrophiles and catalysts to overcome the deactivating effect of the nitro group.
  • Solvent choice impacts reaction efficiency: dipolar aprotic solvents such as acetone or glycols ethers are preferred for etherification due to their ability to solvate ions and facilitate nucleophilic substitution.
  • Purification techniques must account for the compound’s sensitivity to light and heat, as nitro compounds can degrade under harsh conditions.

Q & A

Q. Advanced

  • 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish between ortho/para nitro configurations.
  • IR spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm conjugation with the aromatic ring.
  • DFT computational modeling : Predicts optimized geometries and vibrational frequencies, cross-referenced with experimental data to validate tautomeric forms .

How do intermolecular interactions influence its crystallographic packing?

Advanced
Weak C–H···π interactions (3.781 Å) and van der Waals forces dominate the crystal lattice:

  • The ethoxy group’s deviation (-0.0449 Å) from the benzene plane creates steric hindrance, favoring a herringbone packing motif.
  • Nitro groups participate in dipole-dipole interactions, stabilizing the lattice. These features impact solubility and melting behavior, critical for recrystallization protocols .

What methodological challenges arise in achieving high-purity batches?

Q. Advanced

  • Byproduct formation : Competing etherification or nitro-group reduction requires strict temperature control (e.g., ice-cold conditions during NaOEt catalysis) .
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) removes unreacted 2-nitrophenol. HPLC with a C18 column and UV detection (λ = 254 nm) verifies purity (>95%) .

How can computational tools predict its reactivity in nucleophilic substitutions?

Q. Advanced

  • Molecular docking : Simulates steric and electronic effects of substituents on reaction sites. For example, the ethoxy group’s electron-donating nature deactivates the benzene ring, directing nitration to the para position.
  • Reaxys/PubChem data mining : Identifies analogous reactions (e.g., nitrobenzene derivatives in SNAr reactions) to infer kinetic parameters .

What contradictions exist in reported synthesis yields, and how are they resolved?

Q. Advanced

  • Yield variability : Ranges from 60% to 85% due to solvent choice (THF vs. DMF) and catalyst loading (NaOEt vs. K₂CO₃).
  • Resolution : Design of Experiments (DoE) optimizes parameters (e.g., 12-hour stirring at 0°C in DMF with 1.2 eq NaOEt maximizes yield) . Contradictions in melting points (e.g., 191–194°C vs. 185–188°C) are addressed via DSC analysis .

What applications exist in materials science or supramolecular chemistry?

Q. Advanced

  • Photoactive materials : The nitro-aromatic core acts as a electron-deficient moiety in charge-transfer complexes.
  • Liquid crystals : Ethoxy and nitro groups enhance anisotropic polarizability, studied via polarized optical microscopy .
  • Polymer precursors : Serves as a crosslinker in epoxy resins due to its bifunctional ether linkages .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.